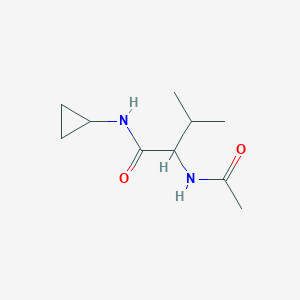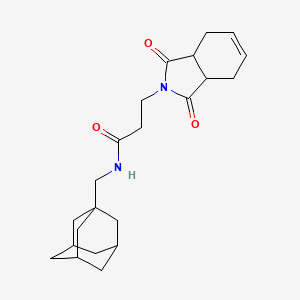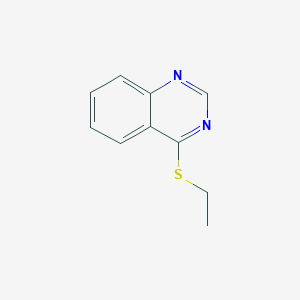
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is not fully understood. However, studies have suggested that it exerts its anticancer and antimicrobial effects by interfering with various cellular processes. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. It has also been found to disrupt the cell membrane of microorganisms, leading to their death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide in lab experiments is its potent anticancer and antimicrobial activity. This makes it an ideal compound for studying the mechanisms of action of anticancer and antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
将来の方向性
There are several future directions for research on 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide. One direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune and neurodegenerative diseases. Another direction is to study its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide involves several steps. The first step involves the synthesis of 5,7-dichloro-2-methylquinoline, which is achieved by the reaction of 2-methylquinoline with phosphorus oxychloride. The second step involves the reaction of 5,7-dichloro-2-methylquinoline with 2-(tert-butoxycarbonylamino)acetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(tert-butoxycarbonyl)acetamide. The final step involves the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid to form 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide.
科学的研究の応用
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Another potential application of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide is in the treatment of infectious diseases. Studies have shown that this compound has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has been found to inhibit the growth of these microorganisms by disrupting their cell membranes and inhibiting their metabolic processes.
特性
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-9(2)11(4)21-15(22)8-23-17-14(19)7-13(18)12-6-5-10(3)20-16(12)17/h5-7,9,11H,8H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFJNQVXHTSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC(C)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-(3-methylbutan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)

![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)